molecular formula C12H15NO2 B181796 1-(4-Methoxyphenyl)piperidin-2-one CAS No. 206753-46-0

1-(4-Methoxyphenyl)piperidin-2-one

Cat. No.: B181796
CAS No.: 206753-46-0
M. Wt: 205.25 g/mol
InChI Key: CZRGCZUCMQLTCA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a methoxyphenyl group at the 1-position and a ketone group at the 2-position

Mechanism of Action

While the specific mechanism of action of 1-(4-Methoxyphenyl)piperidin-2-one is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Safety and Hazards

Safety information for 1-(4-Methoxyphenyl)piperidin-2-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives, including 1-(4-Methoxyphenyl)piperidin-2-one, continue to be an area of active research due to their importance in drug design . Future directions include the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also being explored .

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with piperidine, followed by oxidation to form the desired piperidinone structure. The reaction typically employs reagents such as sodium chlorite under a carbon dioxide atmosphere to achieve the oxidation step . Industrial production methods often focus on optimizing yield and purity, utilizing scalable processes that minimize the need for extensive purification steps .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium chlorite for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)piperidin-2-one can be compared with other piperidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic and research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRGCZUCMQLTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571219
Record name 1-(4-Methoxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206753-46-0
Record name 1-(4-Methoxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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